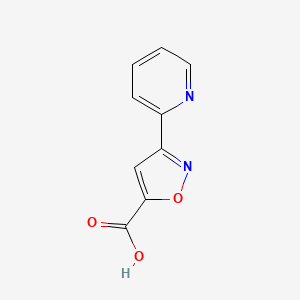

3-Pyridin-2-ylisoxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Pyridin-2-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is being investigated to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(Pyridin-2-yl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

5-(Pyrazin-2-yl)isoxazole-3-carboxylic acid: Similar in structure but with a pyrazine ring instead of a pyridine ring.

3-(Pyridin-2-yl)isoxazole-4-carboxylic acid: Differing only in the position of the carboxylic acid group.

3-(Pyridin-3-yl)isoxazole-5-carboxylic acid: Similar but with the pyridine ring attached at a different position.

Uniqueness

3-(Pyridin-2-yl)isoxazole-5-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-Pyridin-2-ylisoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique isoxazole ring structure, which contributes to its biological properties. The compound has been investigated for various pharmacological activities, including antimicrobial and antiviral effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. Specifically, it has shown potential against influenza virus strains.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, which can alter cellular pathways related to inflammation and infection .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential use in treating chronic infections associated with biofilm-producing pathogens.

Case Study 2: Antiviral Activity

In a study published in the Journal of Virology, researchers tested the antiviral effects of the compound against several viruses, including influenza and herpes simplex virus (HSV). The findings revealed that treatment with this compound significantly decreased viral titers in infected cell cultures, suggesting its potential as an antiviral agent .

Research Findings

Recent investigations have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the isoxazole ring have led to compounds with improved potency against specific microbial and viral targets. For example, derivatives with additional functional groups have shown increased activity in preliminary screenings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Pyridin-2-ylisoxazole-5-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyridyl-isoxazole scaffolds can be assembled using α,β-unsaturated carbonyl precursors and hydroxylamine derivatives under acidic conditions. Key intermediates, such as 5-carboxyisoxazole derivatives, are characterized using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR (pyridyl proton signals at δ 7.5–8.8 ppm) . Purification often involves recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : To confirm pyridyl and isoxazole ring proton environments (e.g., pyridyl H-6 at δ ~8.5 ppm) .

- FT-IR : For carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations .

- X-ray crystallography : To resolve bond angles and confirm regiochemistry (e.g., Acta Crystallogr. Sect. E data for analogous triazole derivatives) .

- Elemental analysis : Combustion analysis (C, H, N) to verify purity (>98%) .

Q. How can solubility challenges be addressed during formulation for biological assays?

- Methodological Answer : The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) to enhance aqueous solubility. Solubility can be tested in DMSO (for stock solutions) and diluted in PBS (pH 7.4). For pH-sensitive studies, buffer systems (e.g., citrate-phosphate, pH 3–8) are recommended .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism). Strategies include:

- Variable-temperature NMR : To identify tautomeric equilibria in solution .

- DFT calculations : Compare experimental and computed chemical shifts (using NIST reference data for calibration) .

- Multi-technique validation : Cross-check X-ray crystallography (solid-state) with solution-state NMR .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer : Key factors:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions .

- In-line analytics : HPLC monitoring (C18 columns, UV detection at 254 nm) ensures reaction completion .

Q. How are inorganic salts of this compound synthesized, and how do they affect bioavailability?

- Methodological Answer : Salts are prepared via neutralization with bases (e.g., NaOH) in ethanol. For example:

- Sodium salt : React equimolar amounts of the acid with NaOH, isolate via rotary evaporation.

- Bioavailability testing : Compare logP (octanol/water partition) of free acid vs. salt using shake-flask methods. Salts typically show improved intestinal absorption in vitro (Caco-2 cell models) .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- Methodological Answer : Common assays:

- Kinase inhibition : ATPase-Glo™ assay (IC₅₀ determination) .

- CYP450 interactions : Fluorescence-based microsomal assays .

- Dose-response curves : Use 8–10 concentrations (1 nM–100 µM) to calculate Ki values .

Q. How does pH influence the stability of this compound in storage?

- Methodological Answer : Stability studies show:

- Acidic conditions (pH <4) : Rapid hydrolysis of the isoxazole ring (monitored via HPLC).

- Neutral/basic conditions (pH 7–9) : Degradation <5% over 30 days at 4°C.

- Recommendation : Store as a lyophilized powder at -20°C in amber vials .

Q. Can computational modeling predict reactivity or metabolic pathways?

- Methodological Answer : Yes. Tools include:

- ADMET prediction : SwissADME or pkCSM for metabolic site identification (e.g., CYP3A4 oxidation) .

- DFT simulations : Gaussian software to model electrophilic attack on the isoxazole ring .

Q. How are purity and batch consistency ensured in multi-step syntheses?

- Methodological Answer : Rigorous QC protocols involve:

- HPLC-MS : To detect trace impurities (e.g., column: Zorbax SB-C18, gradient: 5–95% acetonitrile/0.1% TFA) .

- Elemental analysis : Deviation <0.4% for C/H/N indicates high purity .

- Stability-indicating methods : Forced degradation (heat, light, oxidation) followed by HPLC .

Properties

CAS No. |

716362-11-7 |

|---|---|

Molecular Formula |

C9H6N2O3 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-pyridin-2-yl-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |

InChI Key |

JXIGVERNCHIKAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.